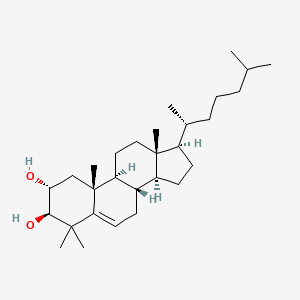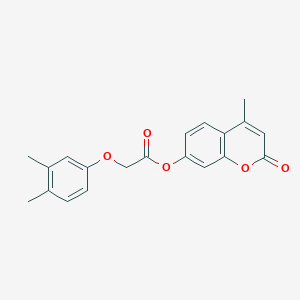![molecular formula C9H14OS2 B12116228 2-[Bis(methylsulfanyl)methylene]cyclohexanone CAS No. 17649-90-0](/img/structure/B12116228.png)
2-[Bis(methylsulfanyl)methylene]cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(methylsulfanyl)methylene]cyclohexanone is an organic compound with the molecular formula C9H14OS2 It is characterized by the presence of a cyclohexanone ring substituted with a bis(methylsulfanyl)methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(methylsulfanyl)methylene]cyclohexanone typically involves the reaction of cyclohexanone with methylthio reagents under specific conditions. One common method includes the use of cyclohexanone, sulfur, and aluminum oxide as a solid support in the presence of morpholine as a basic catalyst. This reaction is often carried out under solvent-free conditions and can be facilitated by microwave irradiation to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis(methylsulfanyl)methylene]cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
2-[Bis(methylsulfanyl)methylene]cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[Bis(methylsulfanyl)methylene]cyclohexanone involves its interaction with various molecular targets. The bis(methylsulfanyl)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: The parent compound without the bis(methylsulfanyl)methylene group.
2-[Bis(methylthio)methylene]cyclohexanone: A similar compound with methylthio groups instead of methylsulfanyl groups.
Uniqueness
2-[Bis(methylsulfanyl)methylene]cyclohexanone is unique due to the presence of the bis(methylsulfanyl)methylene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
17649-90-0 |
|---|---|
Formule moléculaire |
C9H14OS2 |
Poids moléculaire |
202.3 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C9H14OS2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6H2,1-2H3 |
Clé InChI |
GSUKOSRJPRYQQX-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C1CCCCC1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



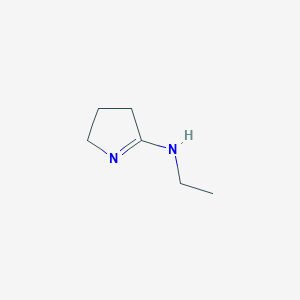
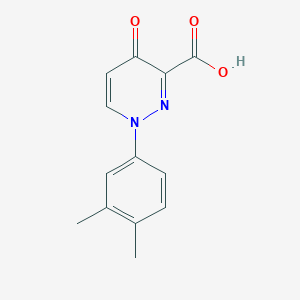
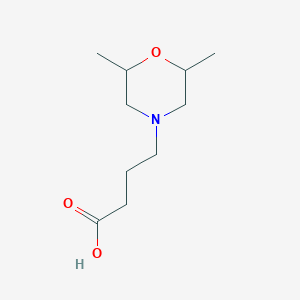


![Benzenecarbothioamide, 4-[[2-(2-pyridinyl)ethoxy]methyl]-](/img/structure/B12116202.png)


![5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl-](/img/structure/B12116220.png)
![5-(2-Isopropyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12116224.png)

